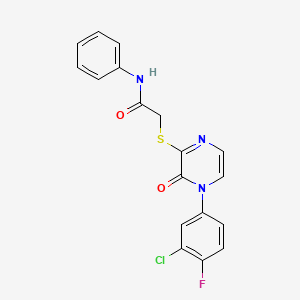
N-(fenil)-2-((4-(3-cloro-4-fluorofenil)-3-oxo-3,4-dihidropirazin-2-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide” is a complex organic molecule. It contains a pyrazinone ring (a six-membered ring with two nitrogen atoms and a ketone functional group), a phenyl ring (a six-membered ring with six carbon atoms), and an acetamide group (a carbonyl group attached to a nitrogen atom). The molecule also contains a sulfanyl group (a sulfur atom) linking the pyrazinone and phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazinone ring, phenyl ring, and acetamide group would contribute to the overall structure. The chloro and fluoro substituents on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrazinone ring might be involved in reactions with nucleophiles or bases. The chloro and fluoro substituents on the phenyl ring could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the chloro and fluoro substituents could affect properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Introducción
El compuesto se sintetiza mediante la reacción de dos precursores: 3-cloro-2-metilfeniltiourea y bromuro de 4-fluorofenacilo, utilizando condiciones de síntesis de tiazol de Hantzsch. Produce N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina . Los derivados de tiazol han ganado prominencia debido a sus diversas aplicaciones en el descubrimiento de fármacos y otros campos.
Actividad Antibacteriana
El compuesto exhibe actividad antibacteriana in vitro contra Staphylococcus aureus y Chromobacterium violaceum. Esta propiedad lo hace relevante para el posible desarrollo de fármacos antimicrobianos .
Química de Tiazol y Desarrollo de Fármacos
La química de tiazol ha llevado al descubrimiento de varios fármacos. Algunos ejemplos notables incluyen:
- Nitazoxanida: Un antimicrobiano eficaz contra H. pylori .
Otras Aplicaciones
La sustitución de cloro en compuestos de bajo peso molecular puede afectar la actividad biológica al alterar la electrofilicidad del carbono. Si bien se necesitan más investigaciones, los compuestos con andamiajes similares han mostrado promesas en el tratamiento de la hipertensión, el cáncer, las alergias y las infecciones bacterianas/fúngicas .
En resumen, la actividad antibacteriana de este compuesto y su potencial en el desarrollo de fármacos lo convierten en un tema intrigante para futuras investigaciones en varios campos científicos.
Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-14-10-13(6-7-15(14)20)23-9-8-21-17(18(23)25)26-11-16(24)22-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHPBOADIWCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

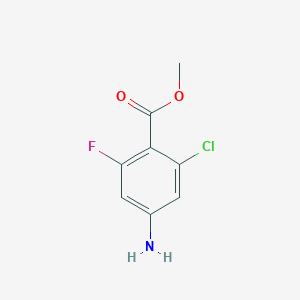
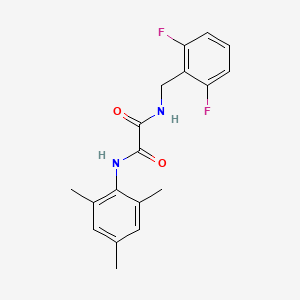
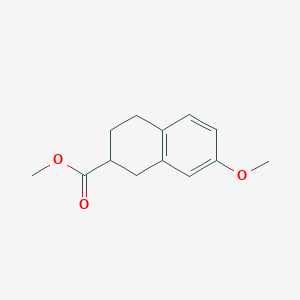
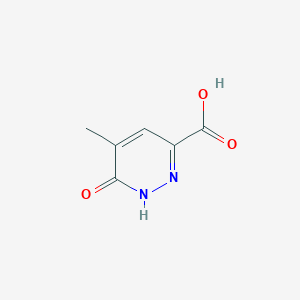
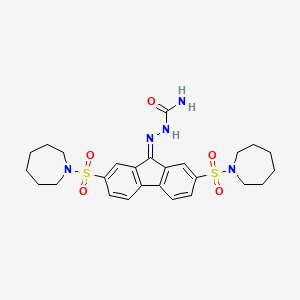
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)


![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
